molecular formula C19H22Br2N2O2 B4850358 2,3-dibromo-5-ethoxy-4-isopropoxybenzaldehyde (4-methylphenyl)hydrazone

2,3-dibromo-5-ethoxy-4-isopropoxybenzaldehyde (4-methylphenyl)hydrazone

Cat. No. B4850358
M. Wt: 470.2 g/mol
InChI Key: BPCRNHFGGYPOLK-SSDVNMTOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-dibromo-5-ethoxy-4-isopropoxybenzaldehyde (4-methylphenyl)hydrazone, also known as DEIBH, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DEIBH is a hydrazone derivative that has been synthesized through a multi-step reaction process. The compound has been found to have potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Mechanism of Action

The mechanism of action of 2,3-dibromo-5-ethoxy-4-isopropoxybenzaldehyde (4-methylphenyl)hydrazone is not fully understood. However, studies have shown that 2,3-dibromo-5-ethoxy-4-isopropoxybenzaldehyde (4-methylphenyl)hydrazone can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 2,3-dibromo-5-ethoxy-4-isopropoxybenzaldehyde (4-methylphenyl)hydrazone has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest.
Biochemical and Physiological Effects:
2,3-dibromo-5-ethoxy-4-isopropoxybenzaldehyde (4-methylphenyl)hydrazone has been found to have significant biochemical and physiological effects. In vitro studies have shown that 2,3-dibromo-5-ethoxy-4-isopropoxybenzaldehyde (4-methylphenyl)hydrazone can induce apoptosis in cancer cells, making it a promising candidate for the development of new anti-cancer drugs. 2,3-dibromo-5-ethoxy-4-isopropoxybenzaldehyde (4-methylphenyl)hydrazone has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, 2,3-dibromo-5-ethoxy-4-isopropoxybenzaldehyde (4-methylphenyl)hydrazone has been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,3-dibromo-5-ethoxy-4-isopropoxybenzaldehyde (4-methylphenyl)hydrazone is its potential as a building block for the synthesis of new materials with unique properties. 2,3-dibromo-5-ethoxy-4-isopropoxybenzaldehyde (4-methylphenyl)hydrazone has also been found to have significant anti-cancer properties, making it a promising candidate for the development of new anti-cancer drugs. However, the synthesis of 2,3-dibromo-5-ethoxy-4-isopropoxybenzaldehyde (4-methylphenyl)hydrazone is complex and requires careful control of reaction conditions to obtain a high yield of the final product. In addition, further studies are needed to fully understand the mechanism of action of 2,3-dibromo-5-ethoxy-4-isopropoxybenzaldehyde (4-methylphenyl)hydrazone and its potential as a molecular probe for imaging applications.

Future Directions

There are many potential future directions for research on 2,3-dibromo-5-ethoxy-4-isopropoxybenzaldehyde (4-methylphenyl)hydrazone. One area of research is the development of new anti-cancer drugs based on 2,3-dibromo-5-ethoxy-4-isopropoxybenzaldehyde (4-methylphenyl)hydrazone. Studies could focus on optimizing the synthesis of 2,3-dibromo-5-ethoxy-4-isopropoxybenzaldehyde (4-methylphenyl)hydrazone and its derivatives to improve their anti-cancer properties. Another area of research is the synthesis of new materials based on 2,3-dibromo-5-ethoxy-4-isopropoxybenzaldehyde (4-methylphenyl)hydrazone. Studies could focus on using 2,3-dibromo-5-ethoxy-4-isopropoxybenzaldehyde (4-methylphenyl)hydrazone as a building block for the synthesis of materials with unique properties, such as high conductivity or high mechanical strength. Finally, further studies are needed to fully understand the mechanism of action of 2,3-dibromo-5-ethoxy-4-isopropoxybenzaldehyde (4-methylphenyl)hydrazone and its potential as a molecular probe for imaging applications.

Scientific Research Applications

2,3-dibromo-5-ethoxy-4-isopropoxybenzaldehyde (4-methylphenyl)hydrazone has been found to have potential applications in various fields of scientific research. In medicinal chemistry, 2,3-dibromo-5-ethoxy-4-isopropoxybenzaldehyde (4-methylphenyl)hydrazone has been studied for its potential as an anti-cancer agent. Studies have shown that 2,3-dibromo-5-ethoxy-4-isopropoxybenzaldehyde (4-methylphenyl)hydrazone can induce apoptosis in cancer cells, making it a promising candidate for the development of new anti-cancer drugs. 2,3-dibromo-5-ethoxy-4-isopropoxybenzaldehyde (4-methylphenyl)hydrazone has also been studied for its potential as a molecular probe for imaging applications. In material science, 2,3-dibromo-5-ethoxy-4-isopropoxybenzaldehyde (4-methylphenyl)hydrazone has been studied for its potential as a building block for the synthesis of new materials with unique properties.

properties

IUPAC Name

N-[(E)-(2,3-dibromo-5-ethoxy-4-propan-2-yloxyphenyl)methylideneamino]-4-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Br2N2O2/c1-5-24-16-10-14(17(20)18(21)19(16)25-12(2)3)11-22-23-15-8-6-13(4)7-9-15/h6-12,23H,5H2,1-4H3/b22-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCRNHFGGYPOLK-SSDVNMTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C(=C1)C=NNC2=CC=C(C=C2)C)Br)Br)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=C(C(=C1)/C=N/NC2=CC=C(C=C2)C)Br)Br)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1E)-1-[2,3-dibromo-5-ethoxy-4-(propan-2-yloxy)benzylidene]-2-(4-methylphenyl)hydrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-dibromo-5-ethoxy-4-isopropoxybenzaldehyde (4-methylphenyl)hydrazone
Reactant of Route 2
Reactant of Route 2
2,3-dibromo-5-ethoxy-4-isopropoxybenzaldehyde (4-methylphenyl)hydrazone
Reactant of Route 3
Reactant of Route 3
2,3-dibromo-5-ethoxy-4-isopropoxybenzaldehyde (4-methylphenyl)hydrazone
Reactant of Route 4
Reactant of Route 4
2,3-dibromo-5-ethoxy-4-isopropoxybenzaldehyde (4-methylphenyl)hydrazone
Reactant of Route 5
Reactant of Route 5
2,3-dibromo-5-ethoxy-4-isopropoxybenzaldehyde (4-methylphenyl)hydrazone
Reactant of Route 6
Reactant of Route 6
2,3-dibromo-5-ethoxy-4-isopropoxybenzaldehyde (4-methylphenyl)hydrazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.